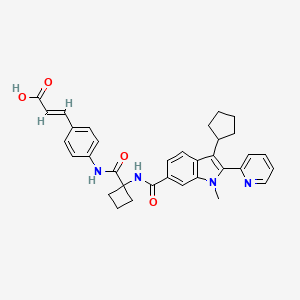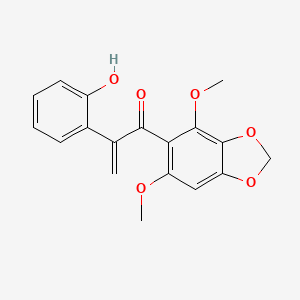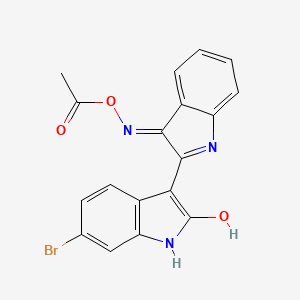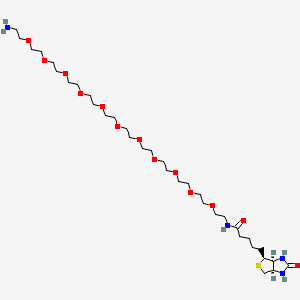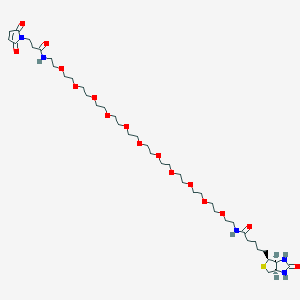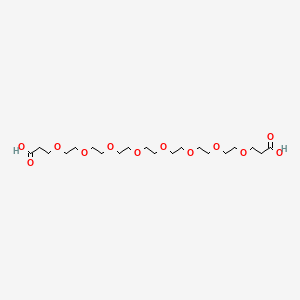
Bis-PEG8-Säure
Übersicht
Beschreibung
Bis-PEG8-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Wissenschaftliche Forschungsanwendungen
Bis-PEG8-acid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras).
Bioconjugation: Facilitates the conjugation of biomolecules due to its reactive carboxylic acid groups.
Nanoparticle Functionalization: Enhances the solubility and stability of nanoparticles in aqueous media.
Tissue Engineering: Used in the development of hydrogels and scaffolds for tissue engineering applications.
Wirkmechanismus
Target of Action
Bis-PEG8-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of Bis-PEG8-acid are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
Bis-PEG8-acid acts as a bridge between the E3 ubiquitin ligase ligand and the target protein ligand in PROTACs . It enables the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, Bis-PEG8-acid links the antibody to the cytotoxic drug, allowing the drug to be specifically delivered to cells expressing the target antigen .
Biochemical Pathways
The biochemical pathways affected by Bis-PEG8-acid are primarily related to protein degradation and targeted drug delivery . In the case of PROTACs, the ubiquitin-proteasome system is exploited to selectively degrade target proteins . For ADCs, the compound enables the specific delivery of cytotoxic drugs to target cells .
Pharmacokinetics
The ADME properties of Bis-PEG8-acid are largely dependent on the specific PROTAC or ADC it is part of . As a peg-based linker, bis-peg8-acid is expected to enhance the solubility and potentially the bioavailability of the compounds it is incorporated into .
Result of Action
The molecular and cellular effects of Bis-PEG8-acid’s action are the degradation of specific target proteins in the case of PROTACs, and the targeted delivery of cytotoxic drugs in the case of ADCs . These actions can lead to various downstream effects, such as the inhibition of cancer cell growth or the modulation of cellular signaling pathways .
Action Environment
The action, efficacy, and stability of Bis-PEG8-acid are influenced by various environmental factors. These include the presence of the target protein and E3 ubiquitin ligase (for PROTACs), the expression level of the target antigen (for ADCs), and the physiological conditions of the cellular environment
Biochemische Analyse
Biochemical Properties
Bis-PEG8-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs) . The terminal carboxylic acids of Bis-PEG8-acid can interact with primary amine groups of enzymes and proteins, forming a stable amide bond .
Cellular Effects
The effects of Bis-PEG8-acid on cells and cellular processes are primarily observed in its role as a linker in the formation of PROTACs and ADCs . These molecules influence cell function by targeting specific proteins for degradation, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bis-PEG8-acid exerts its effects at the molecular level through its role as a linker in PROTACs and ADCs . It enables the binding of these molecules to their target proteins, leading to changes in gene expression and potentially resulting in the inhibition or activation of certain enzymes .
Temporal Effects in Laboratory Settings
The stability and degradation of Bis-PEG8-acid over time in laboratory settings are crucial factors in its effectiveness. As a component of PROTACs and ADCs, the stability of Bis-PEG8-acid can influence the long-term effects of these molecules on cellular function .
Dosage Effects in Animal Models
The effects of Bis-PEG8-acid at different dosages in animal models are largely dependent on the specific PROTAC or ADC it is part of . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Bis-PEG8-acid is involved in the metabolic pathways of the PROTACs and ADCs it forms . It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Bis-PEG8-acid within cells and tissues are determined by its role in PROTACs and ADCs . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Bis-PEG8-acid is largely dependent on the specific PROTAC or ADC it is part of . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-PEG8-acid is synthesized through a multi-step process involving the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . The terminal carboxylic acid groups are introduced through subsequent reactions with appropriate reagents.
Industrial Production Methods
In industrial settings, the production of Bis-PEG8-acid involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of catalysts. The resulting PEG is then functionalized with carboxylic acid groups using reagents like succinic anhydride .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG8-acid undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines in the presence of EDC or DCC to form stable amide bonds.
Esterification: Can form esters with alcohols under acidic conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
EDC or DCC: Used for amide bond formation.
Succinic Anhydride: Used for introducing carboxylic acid groups.
LiAlH4: Used for reducing carboxylic acids to alcohols.
Major Products Formed
Amides: Formed from reactions with primary amines.
Esters: Formed from reactions with alcohols.
Alcohols: Formed from the reduction of carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PEG8-dimethicone: A PEG derivative with dimethicone groups, used in personal care products.
Bis-PEG8-dimethicone: Similar to PEG8-dimethicone but with two PEG chains.
PEG8-monooleate: A PEG derivative with a monooleate group, used as a penetration enhancer in pharmaceuticals.
Uniqueness
Bis-PEG8-acid is unique due to its two terminal carboxylic acid groups, which provide multiple reactive sites for bioconjugation and drug delivery applications. Its hydrophilic PEG spacer enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAMFHIULAGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


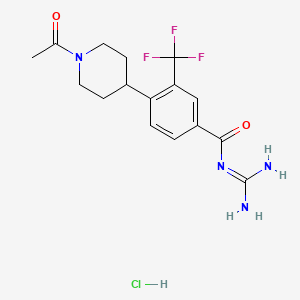
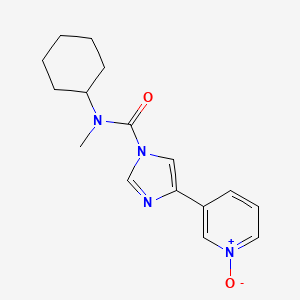

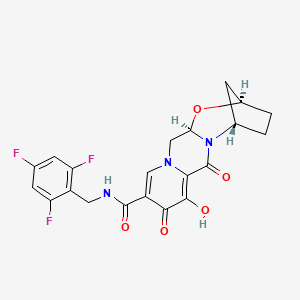

![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)

